N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research demonstrates the synthesis of various pyrimidinones and oxazinones derivatives with antimicrobial properties. A study conducted by Hossan et al. (2012) involved the synthesis of these compounds using citrazinic acid, showing promising antibacterial and antifungal activities (Hossan et al., 2012).
Antitumor Agents
Gangjee et al. (2007) synthesized a series of classical and nonclassical pyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase inhibitors, showing significant antitumor potential (Gangjee et al., 2007). Another study by Taylor et al. (1992) found that a dideazatetrahydrofolate analogue was an effective antitumor agent with a primary action at thymidylate synthase (Taylor et al., 1992).
Insecticidal Properties
Fadda et al. (2017) explored the insecticidal potential of heterocycles incorporating a thiadiazole moiety, including derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Central Nervous System Research
Banfi and Dorigotti (1986) investigated Oxiracetam (a related compound), finding it effective in improving learning and memory in animals with chronic cerebral impairment (Banfi & Dorigotti, 1986).
Antiepileptic Activity
Kenda et al. (2004) discovered that pyrrolidone butanamides, including levetiracetam, showed significant antiepileptic activity. This study highlighted the unique mechanism of action and high tolerability of these compounds (Kenda et al., 2004).
properties
IUPAC Name |
N-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-9(17)14-6-12(18)16-5-3-10(7-16)19-11-2-4-13-8-15-11/h2,4,8,10H,3,5-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAVHMSAORKZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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